molecular formula C22H29N3O B2627147 N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide CAS No. 868256-44-4

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide

Cat. No.: B2627147
CAS No.: 868256-44-4
M. Wt: 351.494
InChI Key: FHZZTIKUDLEHJN-UHFFFAOYSA-N
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Description

“N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Substitution reactions: The piperazine ring is then functionalized with phenyl groups through nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the piperazine derivative with 4-butylphenylacetyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch reactors: For controlled synthesis and purification.

    Continuous flow reactors: For large-scale production with consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the phenyl rings.

    Reduction: Reduction reactions may target the acetamide group.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur at the phenyl rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Halogens, alkylating agents, or acylating agents.

Major Products

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Amino derivatives.

    Substitution products: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Synthesis: As an intermediate in the synthesis of more complex molecules.

Biology

    Receptor studies: As a probe to study receptor-ligand interactions.

    Enzyme inhibition: Potential inhibitor of specific enzymes.

Medicine

    Pharmacological studies: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide” involves:

    Binding to molecular targets: Such as receptors or enzymes.

    Modulation of pathways: Influencing signaling pathways related to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-butylphenyl)-2-(4-methylpiperazin-1-yl)acetamide
  • N-(4-butylphenyl)-2-(4-ethylpiperazin-1-yl)acetamide

Uniqueness

  • Structural differences : The presence of different substituents on the piperazine ring.
  • Pharmacological profile : Variations in activity and potency due to structural changes.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O/c1-2-3-7-19-10-12-20(13-11-19)23-22(26)18-24-14-16-25(17-15-24)21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-18H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZZTIKUDLEHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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